molecular formula C26H19ClFN5O4 B2738058 N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 1029728-19-5

N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea

Cat. No. B2738058
M. Wt: 519.92
InChI Key: VUWYTMGQUQGLOI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazinyl urea derivatives that have been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea, due to its complex structure involving fluorophenyl and dihydropyrazinyl groups, is involved in various chemical synthesis processes and studies aimed at exploring its potential as a chemical intermediary or active compound in medicinal chemistry. For example, derivatives of N,N′-Disubstituted ureas have been synthesized, showing potential as inhibitors of human soluble epoxide hydrolase, indicating a methodology for creating compounds with specific inhibitory activities (Danilov et al., 2020). Additionally, the condensation of fluorinated compounds, including those similar to the queried molecule, has been investigated for the diastereoselective formation of various fluorinated heterocycles, demonstrating the molecule's relevance in synthesizing fluorine-containing pharmaceuticals (Saloutin et al., 2000).

Antifungal and Antibacterial Properties

Research into derivatives of N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has shown promise in antifungal and antibacterial applications. Compounds with structural similarities have been evaluated for their fungitoxic action against various pathogens, illustrating the potential of these molecules in developing new antifungal agents (Mishra et al., 2000). Additionally, some N-alkyl substituted urea derivatives have demonstrated in vitro antibacterial and antifungal activities, highlighting the broad antimicrobial potential of these compounds (Zheng et al., 2010).

Molecular Imaging and Pharmacological Applications

The structure of N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea lends itself to the development of molecular imaging agents, particularly in the synthesis of PET biomarkers for angiogenic processes. The ability to label such compounds with fluorine-18, for example, offers a pathway to creating diagnostic tools for various diseases by targeting specific biological pathways (Ilovich et al., 2008). Additionally, derivatives have been investigated for their central nervous system activities, demonstrating anxiolytic and muscle relaxant properties and indicating their potential use in developing new treatments for CNS disorders (Rasmussen et al., 1978).

Agricultural and Environmental Research

In the agricultural sector, studies have explored the use of urea derivatives, including compounds structurally related to the queried molecule, as biostimulants or inhibitors to enhance crop yield and reduce nitrogen losses. These investigations provide insight into the potential environmental benefits and agricultural efficiency improvements through the judicious use of such chemicals (Souza et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN5O4/c1-14-3-9-18-23(35)19(26-31-24(32-37-26)15-4-7-17(36-2)8-5-15)12-33(25(18)29-14)13-22(34)30-16-6-10-21(28)20(27)11-16/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWYTMGQUQGLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea

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